molecular formula C28H34N6O2 B11427271 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11427271
M. Wt: 486.6 g/mol
InChI Key: VCZFUBSQTOIABJ-UHFFFAOYSA-N
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Description

8-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a piperazine ring with a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperazine ring, followed by the attachment of the diphenylmethyl group, and finally, the incorporation of the purine base. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine or purine rings.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

8-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • 7-Benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 8-{[4-(Diphenylmethyl)-1-piperazinyl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 8-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H34N6O2

Molecular Weight

486.6 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C28H34N6O2/c1-4-15-34-23(29-26-25(34)27(35)31(3)28(36)30(26)2)20-32-16-18-33(19-17-32)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,24H,4,15-20H2,1-3H3

InChI Key

VCZFUBSQTOIABJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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